N-acetyl-L-cysteine isopropyl ester
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H15NO3S |
|---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
propan-2-yl (2R)-2-acetamido-3-sulfanylpropanoate |
InChI |
InChI=1S/C8H15NO3S/c1-5(2)12-8(11)7(4-13)9-6(3)10/h5,7,13H,4H2,1-3H3,(H,9,10)/t7-/m0/s1 |
InChI Key |
ZFGKNOCIAUGIIB-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)OC(=O)[C@H](CS)NC(=O)C |
Canonical SMILES |
CC(C)OC(=O)C(CS)NC(=O)C |
Origin of Product |
United States |
Synthesis and Chemical Transformations of N Acetyl L Cysteine Isopropyl Ester
Chemical Synthesis Pathways for N-acetyl-L-cysteine Esters
The synthesis of N-acetyl-L-cysteine esters primarily involves the esterification of the carboxylic acid group of NAC. researchgate.net This transformation is a common strategy to increase the lipophilicity of NAC, potentially improving its pharmacokinetic profile. mdpi.com
Esterification of N-acetyl-L-cysteine with Isopropyl Alcohol
The direct esterification of N-acetyl-L-cysteine with isopropyl alcohol is a primary method for synthesizing N-acetyl-L-cysteine isopropyl ester. This reaction typically requires an acid catalyst to facilitate the formation of the ester bond. Common inorganic acids used for this purpose include sulfuric acid, hydrochloric acid, and phosphoric acid. googleapis.com The process involves suspending N-acetyl-L-cysteine in an organic solvent, such as dry methanol, and then adding the acid catalyst. googleapis.comgoogle.com The reaction mixture is stirred, often at room temperature, for a prolonged period to ensure the completion of the esterification. googleapis.comgoogle.com
A general procedure involves contacting N-acetyl-L-cysteine with an organic alcohol and an inorganic acid to form an organic solution containing the N-acetyl-L-cysteine ester. googleapis.com Following the reaction, the acid is neutralized using an aqueous base solution. googleapis.com The resulting mixture is then processed to separate the organic layer containing the desired ester. googleapis.com
Optimization of Reaction Conditions and Yields in Laboratory Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of catalyst, reaction temperature, and reaction time. For instance, in the synthesis of N-acetyl-L-cysteine methyl ester, a related compound, concentrated sulfuric acid was used as a catalyst with vigorous stirring at room temperature for over 20 hours. googleapis.com
The purification of the final product is also a critical step. After neutralization and separation, the organic solution containing the ester may be dried using a drying agent like anhydrous sodium sulfate. googleapis.com The solvent is then removed, often under reduced pressure, to isolate the crude ester. googleapis.com Further purification techniques, such as column chromatography using silica (B1680970) gel, can be employed to obtain the pure this compound. researchgate.net The yield of the pure product can be moderate. researchgate.net
Below is a table summarizing a typical laboratory synthesis of an N-acetyl-L-cysteine ester, highlighting the key steps and reagents.
| Step | Description | Reagents and Conditions |
| 1. Esterification | N-acetyl-L-cysteine is reacted with an alcohol in the presence of an acid catalyst. | N-acetyl-L-cysteine, Isopropyl Alcohol, Concentrated Sulfuric Acid, Room Temperature, ~22 hours |
| 2. Neutralization | The acidic reaction mixture is neutralized with a base. | Aqueous Saturated Sodium Bicarbonate |
| 3. Extraction | The ester is extracted into an organic solvent. | Ethyl Acetate |
| 4. Purification | The organic layer is washed, dried, and the solvent is evaporated. | Water, Anhydrous Sodium Sulfate, Reduced Pressure |
| 5. Final Purification | The crude product is purified to obtain the final ester. | Column Chromatography (Silica Gel) |
Derivatization Strategies for Enhanced Biochemical Properties
The primary motivation for synthesizing esters of NAC, such as the isopropyl ester, is to enhance its biochemical properties. By converting the polar carboxylic acid group into a less polar ester, the lipophilicity of the molecule is increased. researchgate.netmdpi.com This modification is intended to improve the molecule's ability to permeate biological membranes, a critical factor for its bioavailability. nih.govgoogle.com
Other derivatization strategies for NAC have also been explored to improve stability and antioxidant effects. nih.gov For example, modifying the thiol group can prevent self-oxidation. nih.gov Additionally, replacing the acetyl group with other acyl groups has been investigated to prevent deacetylation in the body. nih.gov
Rigorous Analytical Purity Assessment in Research Batches
Ensuring the purity of research batches of this compound is paramount for accurate scientific investigation. A variety of analytical techniques are employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for purity assessment. Reversed-phase HPLC methods are commonly developed to separate the target compound from any impurities or degradation products. ijper.org These methods are often stability-indicating, meaning they can resolve the active pharmaceutical ingredient from substances that may form under various stress conditions like heat, light, acid, and base hydrolysis. ijper.org The specificity of the method is confirmed by ensuring that there are no co-eluting peaks at the retention time of the analyte. insights.bio Linearity, accuracy, and precision of the HPLC method are validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). insights.bioijper.org
Spectroscopic methods are also vital for structural confirmation and purity analysis.
Nuclear Magnetic Resonance (NMR) spectroscopy , including both ¹H and ¹³C NMR, is used to characterize the chemical structure of the synthesized ester and confirm its identity. researchgate.net
Mass Spectrometry (MS) provides information about the molecular weight of the compound, further confirming its identity and helping to identify any impurities. nih.gov
The table below outlines common analytical techniques used for the purity assessment of N-acetyl-L-cysteine esters.
| Analytical Technique | Purpose | Key Findings |
| Reversed-Phase HPLC | Separation and quantification of the ester and its impurities. | Determines purity, detects degradation products, and validates the analytical method's performance (linearity, accuracy, etc.). insights.bioijper.org |
| ¹H and ¹³C NMR | Structural elucidation and confirmation. | Confirms the chemical structure of the synthesized ester. researchgate.net |
| Mass Spectrometry (MS) | Molecular weight determination and impurity identification. | Confirms the molecular weight of the target compound and helps identify unknown impurities. nih.gov |
Forced degradation studies are also a critical component of the purity assessment, where the compound is subjected to harsh conditions to intentionally produce degradation products. ijper.org This helps in developing a robust analytical method that can effectively separate all potential impurities that might arise during storage or use. ijper.org
Mechanistic Insights into Cellular and Subcellular Disposition of N Acetyl L Cysteine Isopropyl Ester
Mechanisms Governing Cellular Uptake and Permeability
The initial and rate-limiting step for the action of many drugs is their ability to cross the cell membrane. NACIPE's design specifically enhances this capability.
Lipophilicity-Driven Passive Diffusion Across Cell Membranes
The addition of an isopropyl ester to the carboxyl group of N-acetyl-L-cysteine fundamentally alters its physicochemical properties, most notably by increasing its lipophilicity, or fat-solubility. researchgate.net This esterification masks the negatively charged carboxyl group, transforming the molecule from a hydrophilic compound into a more lipophilic entity. This increased lipophilicity is a key determinant for its enhanced ability to traverse the lipid bilayer of cell membranes. nih.govresearchgate.net
Bioactive compounds generally need to cross cellular membranes to reach their site of action, and the octanol-water partition coefficient (logP), a measure of lipophilicity, is a well-established proxy for membrane permeability. researchgate.net The hydrophobic nature of the isopropyl group facilitates the passive diffusion of the molecule across the cell membrane, a process that does not require cellular energy or specific transport proteins. insights.bio This is a significant advantage over NAC, which, due to its polar nature, has poor membrane permeability. nih.gov Similar NAC esters, such as N-acetyl-L-cysteine ethyl ester (NACET), have demonstrated this principle effectively, showing that esterification drastically improves pharmacokinetics and cellular entry. nih.govbuynacet.com
Comparative Analysis of Transmembrane Fluxes with N-acetyl-L-cysteine
When compared directly to its parent compound, the transmembrane flux of NACIPE is significantly greater than that of NAC. NAC itself is a hydrophilic molecule, and its uptake into cells is inefficient. nih.gov Studies on human erythrocytes have shown that NAC transport is slow and can be a rate-limiting factor for its intracellular activity. nih.gov This necessitates the design of cysteine precursors that can enter cells more rapidly. nih.gov
Esterified prodrugs like NACET—and by direct analogy, NACIPE—were developed to address this very issue. They exhibit far superior cellular permeability. nih.govnih.gov For instance, research on retinal pigment epithelial (RPE) cells showed that the ethyl ester derivative, NACET, was protective against oxidative stress at concentrations 5 to 10 times lower than NAC, a direct consequence of its enhanced ability to enter the cells. nih.govnih.gov This improved cellular entry is attributed to its increased lipophilicity, which allows it to readily diffuse across cell membranes, whereas NAC's entry is restricted. researchgate.net Therefore, while NAC struggles to efficiently cross the cell membrane, its isopropyl ester derivative is designed for rapid and extensive intracellular delivery.
Table 1: Comparative Properties of N-acetyl-L-cysteine (NAC) and its Isopropyl Ester Prodrug
| Property | N-acetyl-L-cysteine (NAC) | N-acetyl-L-cysteine Isopropyl Ester (NACIPE) |
|---|---|---|
| Lipophilicity | Low | High |
| Primary Uptake Mechanism | Limited transport | Passive Diffusion |
| Cell Membrane Permeability | Poor nih.gov | High nih.govbuynacet.com |
| Transmembrane Flux | Slow nih.gov | Rapid nih.gov |
Intracellular Biotransformation and Prodrug Activation
Once NACIPE has successfully entered the cell via passive diffusion, it must be converted into L-cysteine to exert its biological effects. This activation occurs through a sequential, two-step enzymatic process. The prodrug is designed to be rapidly trapped within the cell as it is converted back to the polar NAC, which cannot easily exit, ensuring a high intracellular concentration. nih.govbuynacet.com
Enzymatic Hydrolysis of the Isopropyl Ester Moiety
The first step in the bioactivation of NACIPE is the hydrolysis of its isopropyl ester bond. This reaction is catalyzed by a class of enzymes known as esterases, which are ubiquitously present within the cytoplasm of cells. nih.govmdpi.com These enzymes recognize and cleave the ester linkage, releasing N-acetyl-L-cysteine and isopropanol (B130326). google.com
This de-esterification is typically a rapid process. nih.govresearchgate.net The cleavage of the ester restores the negatively charged carboxyl group, effectively converting the lipophilic prodrug back into the hydrophilic NAC molecule. This transformation "traps" the compound inside the cell, as the newly reformed NAC cannot readily diffuse back out across the lipid membrane. nih.govbuynacet.com This intracellular trapping mechanism leads to a significant accumulation of NAC, creating a reservoir for the subsequent production of L-cysteine. nih.gov
Sequential Deacetylation Pathways to Yield L-Cysteine
Following the rapid hydrolysis of the ester group, the resulting NAC molecule undergoes the second and final activation step: deacetylation. This process involves the removal of the acetyl group from the nitrogen atom of the cysteine backbone, liberating the free amino acid L-cysteine. insights.biomedicalnewstoday.com
This crucial step is catalyzed by specific intracellular enzymes called aminoacylases, with Acylase I being identified as the primary enzyme responsible for the deacetylation of NAC. insights.bionih.gov This enzymatic reaction is slower than the initial de-esterification, which provides a key advantage: it allows for a sustained, slow release of L-cysteine within the cell. nih.govresearchgate.net This continuous supply of L-cysteine is then available to support various cellular functions, most notably the synthesis of the master antioxidant, glutathione (B108866) (GSH). buynacet.com
Role of Endogenous Esterases in Intracellular Prodrug Activation
The activation of the NACIPE prodrug is critically dependent on the activity of endogenous (native) intracellular esterases. Esterases are a diverse group of hydrolytic enzymes that play a vital role in the metabolism of numerous drugs and the detoxification of xenobiotics. nih.gov Carboxylesterases, in particular, are well-known for their involvement in the hydrolysis of a wide variety of ester-containing drugs, leading to their activation or detoxification. nih.gov
The efficiency of NACIPE as a prodrug relies on the high catalytic activity of these non-specific esterases within the cell. mdpi.com Their ability to rapidly cleave the isopropyl ester ensures the swift conversion of the incoming prodrug into NAC, facilitating its intracellular accumulation. nih.gov The ubiquitous nature and broad substrate specificity of these enzymes mean that NACIPE can be effectively activated across a wide range of cell and tissue types, making it a versatile tool for delivering L-cysteine.
Table 2: Intracellular Biotransformation Pathway of NAC Isopropyl Ester
| Step | Substrate | Key Enzyme(s) | Product(s) |
|---|---|---|---|
| 1. De-esterification | This compound | Endogenous Esterases (e.g., Carboxylesterases) nih.gov | N-acetyl-L-cysteine (NAC) + Isopropanol |
| 2. Deacetylation | N-acetyl-L-cysteine (NAC) | Acylase I nih.gov | L-Cysteine + Acetate |
Subcellular Distribution and Intracellular Compartmentalization Studies
The lipophilic nature of this compound (NAC-IPE) facilitates its passage across cellular membranes, a critical first step for its intracellular activity. Once inside the cell, it is believed to be rapidly hydrolyzed by cellular esterases into N-acetyl-L-cysteine (NAC) and isopropanol. This intracellular conversion is a key aspect of its design, aiming to increase the bioavailability of NAC compared to its direct administration.
Research into the subcellular distribution of NAC and its derivatives has often focused on their ability to modulate mitochondrial function and redox status. Mitochondria, being major sites of reactive oxygen species (ROS) production, are particularly susceptible to oxidative stress. Therefore, targeting antioxidants to this organelle is a significant therapeutic strategy.
Studies have explored the effects of NAC on mitochondrial bioenergetics. For instance, investigations have shown that NAC can influence mitochondrial respiration and ATP production. In some cellular models, NAC has been observed to protect mitochondria from damage induced by various stressors. For example, in a murine oligodendrocyte model, NAC was found to reverse mitochondrial dysfunction caused by very long-chain fatty acids by improving mitochondrial membrane potential and increasing mitochondrial glutathione (mtGSH) levels. nih.gov Although mtGSH represents only 10-15% of the total cellular GSH, it is crucial for mitochondrial health. nih.gov
Furthermore, research on mitochondria-targeted NAC analogs provides indirect evidence for the importance of subcellular localization. For example, a molecule named Mito10-NAC, which includes a triphenylphosphonium (TPP+) cation attached to NAC via a 10-carbon alkyl chain, has been synthesized to specifically accumulate in mitochondria. nih.govresearchgate.netmcw.edu The positive charge of the TPP+ group allows it to be electrophoretically taken up into the negatively charged mitochondrial matrix. Such targeted delivery has been shown to be significantly more effective in certain experimental paradigms than non-targeted NAC, highlighting the importance of compartmentalization for the compound's biological effects. nih.govmcw.edu
While direct studies on the subcellular distribution of the isopropyl ester form are limited, the well-established intracellular hydrolysis to NAC suggests that its ultimate distribution and effects are tied to the fate of NAC within the cell. Once NAC is formed, it can be deacetylated to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH). nih.gov GSH is a major intracellular antioxidant found in various compartments, including the cytoplasm and mitochondria. Therefore, by supplying the precursor for GSH synthesis, NAC-IPE can indirectly influence the antioxidant capacity of these subcellular compartments.
The table below summarizes the observed effects of NAC on key mitochondrial parameters based on research findings.
| Parameter | Observation | Cellular Model | Reference |
| Mitochondrial Membrane Potential (Δψm) | Reversed C26:0-induced decrease | Murine Oligodendrocytes | nih.gov |
| Mitochondrial Glutathione (mtGSH) | Improved levels under VLCFA toxicity | Murine Oligodendrocytes | nih.gov |
| Mitochondrial Respiration | Inhibited complex I-induced respiration (Mito10-NAC) | Cancer Cells | nih.gov |
It is important to note that the intracellular effects of NAC are not limited to mitochondria. For instance, NAC has been shown to influence nuclear factor-kappaB (NF-κB) signaling pathways, which can involve the translocation of proteins between the cytoplasm and the nucleus. nih.gov Specifically, NAC was found to abrogate hypoxia-induced NF-κB binding to DNA in the nucleus without preventing the nuclear sequestration of the p65 subunit. nih.gov This suggests a post-mitochondrial level of action within the nuclear compartment.
Molecular and Cellular Mechanisms of Biological Activity of N Acetyl L Cysteine Isopropyl Ester
Mechanism of Glutathione (B108866) (GSH) Homeostasis Regulation
NAC-IE significantly influences the intracellular concentration of glutathione, a critical tripeptide antioxidant.
The primary mechanism by which NAC-IE supports glutathione (GSH) synthesis is by serving as a prodrug for L-cysteine. consensus.appnih.gov GSH is synthesized intracellularly from its constituent amino acids: glutamate (B1630785), cysteine, and glycine. The availability of cysteine is often the rate-limiting step in this process. unisi.itnih.gov
Due to its esterification with an isopropyl group, NAC-IE exhibits increased lipophilicity compared to its parent compound, N-acetylcysteine (NAC). This enhanced lipophilicity facilitates its passage across cell membranes. Once inside the cell, NAC-IE is hydrolyzed by intracellular esterases, releasing N-acetylcysteine. NAC is then deacetylated to yield L-cysteine, which becomes directly available for the enzymatic synthesis of GSH by glutamate-cysteine ligase (GCL) and glutathione synthetase. unisi.it
Studies have shown that this enhanced delivery of cysteine can lead to a more efficient replenishment of intracellular GSH pools, particularly under conditions of oxidative stress where GSH is depleted. unisi.itunisi.it For instance, research on human primary endothelial cells demonstrated that a derivative, N-acetylcysteine ethyl ester (NACET), which also has increased lipophilicity, was significantly more effective at increasing intracellular cysteine and GSH levels compared to NAC. unisi.it
By increasing the availability of L-cysteine, NAC-IE directly contributes to the elevation of intracellular GSH levels. unisi.itunisi.it This has a profound impact on the cellular redox balance, which is the equilibrium between oxidizing and reducing species within a cell. Glutathione exists in both a reduced (GSH) and an oxidized (GSSG) state, and the ratio of GSH to GSSG is a key indicator of cellular redox status.
Elevated GSH levels shift the cellular redox environment towards a more reduced state. This is crucial for protecting cells from damage caused by reactive oxygen species (ROS) and reactive nitrogen species (RNS). plos.org A higher GSH/GSSG ratio enhances the cell's capacity to neutralize these reactive species, thereby mitigating oxidative stress. plos.org
Research has demonstrated that treatment with N-acetylcysteine can lead to a significant increase in total intracellular GSH levels. For example, in prostate cancer cell lines, treatment with NAC resulted in a notable rise in total GSH. researchgate.net Similarly, studies on retinal pigment epithelial cells showed that a lipophilic NAC derivative, NACET, was more effective than NAC in increasing the intracellular reduced glutathione pool, thereby predisposing the cells to resist oxidative stress. unisi.it This enhanced GSH pool is vital for maintaining the activity of glutathione-dependent enzymes, such as glutathione peroxidase and glutathione S-transferase, which are integral to the antioxidant defense system. plos.org
Table 1: Research Findings on the Impact of NAC and its Derivatives on Glutathione Levels
| Cell Type | Compound | Observation | Reference |
| Human Primary Endothelial Cells | N-acetylcysteine ethyl ester (NACET) | More efficient than NAC in increasing intracellular GSH and cysteine levels. | unisi.it |
| Retinal Pigment Epithelial Cells | N-acetyl-L-cysteine ethyl ester (NACET) | More effective than NAC at increasing the intracellular reduced glutathione (GSH) pool. | unisi.it |
| Prostate Cancer Cells (LNCaP and PC-3) | N-acetylcysteine (NAC) | Significant increase in total GSH levels after treatment. | researchgate.net |
| Splenocytes | N-acetylcysteine (NAc-cys) | Significant increase in intracellular reduced and total glutathione. | nih.gov |
Mechanisms of Antioxidant Efficacy
The antioxidant properties of NAC-IE are multifaceted, involving direct interaction with reactive species and modulation of cellular signaling pathways.
While the primary antioxidant effect of NAC-IE is attributed to its role as a precursor for GSH synthesis, the thiol group (-SH) in its metabolite, N-acetylcysteine, can directly scavenge certain reactive oxygen and nitrogen species. consensus.appresearchgate.net Although less potent than GSH in this direct role, NAC has been shown to react with and neutralize species such as the hydroxyl radical (•OH) and nitrogen dioxide (•NO2). researchgate.net
The esterification in NAC-IE enhances its ability to enter cells, where it is converted to NAC. unisi.it This intracellular delivery of NAC provides a direct, albeit secondary, line of defense against ROS and RNS. Studies have shown that lipophilic NAC derivatives can react directly and more rapidly with oxidizing agents like hydrogen peroxide (H2O2) compared to NAC itself. unisi.it
The thiol group of NAC, released from NAC-IE, can participate in thiol-disulfide exchange reactions. consensus.app This process involves the reduction of disulfide bonds in proteins and other molecules. By breaking these bonds, NAC can help restore the function of proteins that have been oxidized and inactivated by oxidative stress. This mechanism is particularly relevant in the context of mucolytic action, where NAC breaks disulfide bonds in mucoproteins, reducing mucus viscosity. consensus.app
By modulating the intracellular redox state, primarily through the elevation of GSH levels, NAC-IE can influence various redox-sensitive signal transduction pathways. consensus.app Many signaling proteins, including kinases and transcription factors, contain cysteine residues that are susceptible to oxidation. The redox state of these residues can alter the protein's activity and downstream signaling.
An increase in the GSH/GSSG ratio helps maintain these cysteine residues in their reduced, active state. This can impact pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are involved in inflammation and cellular stress responses. For instance, NAC has been shown to inhibit the activation of NF-κB, a key regulator of pro-inflammatory gene expression. consensus.app
Table 2: Antioxidant Mechanisms of NAC and its Derivatives
| Mechanism | Description | Key Molecules Involved | Reference |
| Direct Scavenging | Neutralization of reactive species through direct interaction. | Hydroxyl radical (•OH), Nitrogen dioxide (•NO2), Hydrogen peroxide (H2O2) | unisi.itresearchgate.net |
| Thiol-Disulfide Exchange | Reduction of disulfide bonds in oxidized proteins. | Thiol group (-SH) of NAC | consensus.app |
| Modulation of Signaling Pathways | Influencing the activity of redox-sensitive proteins. | NF-κB, MAPK pathways | consensus.appconsensus.app |
The biological activities of N-acetyl-L-cysteine isopropyl ester (NAC-IE) are primarily attributed to its role as a prodrug of N-acetylcysteine (NAC) with enhanced lipophilicity, allowing for more efficient passage through cellular membranes. This characteristic underpins its molecular and cellular effects, particularly in the realms of anti-inflammatory and neurobiological action.
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of NAC and its derivatives, including NAC-IE, are well-documented and stem from their ability to modulate key inflammatory pathways.
Inhibition of Nuclear Factor-Kappa B (NF-κB) Activation
A cornerstone of the anti-inflammatory action of NAC, and by extension NAC-IE, is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.netnih.gov NF-κB is a transcription factor that plays a pivotal role in orchestrating the expression of genes involved in the inflammatory response. nih.gov In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by various inflammatory signals, such as tumor necrosis factor-alpha (TNF-α), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. researchgate.netnih.govresearchwithrutgers.com NAC has been shown to suppress NF-κB activation by inhibiting the kinases responsible for IκB phosphorylation (IKKα and IKKβ), thereby preventing the nuclear translocation of NF-κB. researchgate.netnih.govresearchwithrutgers.com This inhibitory effect is linked to the antioxidant properties of NAC, which can modulate the cellular redox state that is crucial for NF-κB activation. researchgate.netfrontiersin.org
Suppression of Pro-inflammatory Cytokine and Chemokine Expression
By inhibiting NF-κB activation, NAC-IE can effectively suppress the production of a range of pro-inflammatory cytokines and chemokines. Research has demonstrated that NAC can reduce the levels of key inflammatory mediators such as TNF-α, interleukin-1β (IL-1β), and interleukin-6 (IL-6) in various cell types, including lipopolysaccharide-activated macrophages. nih.govmdpi.comnih.gov The reduction in these cytokines is a direct consequence of preventing NF-κB from binding to the promoter regions of their respective genes. mdpi.com For instance, studies have shown that NAC treatment leads to a decrease in the secretion of IL-8, a potent chemokine involved in recruiting neutrophils to sites of inflammation. mdpi.comnih.goversjournals.com
Table 1: Effect of N-acetylcysteine (NAC) on Pro-inflammatory Cytokine Expression
| Cytokine/Chemokine | Effect of NAC Treatment | Cellular Model/Context |
| TNF-α | Suppressed release and expression. nih.govnih.govresearchgate.net | Lipopolysaccharide-activated macrophages. nih.govnih.gov |
| Interleukin-1β (IL-1β) | Reduced production. nih.govmdpi.comnih.govresearchgate.net | Lipopolysaccharide-activated macrophages. nih.govmdpi.comnih.gov |
| Interleukin-6 (IL-6) | Decreased levels. nih.govmdpi.comnih.govresearchgate.net | Lipopolysaccharide-activated macrophages. nih.govmdpi.comnih.gov |
| Interleukin-8 (IL-8) | Reduced secretion. mdpi.comnih.goversjournals.com | COPD patients, dental pulp microtissues. mdpi.comnih.goversjournals.com |
Modulation of Inflammatory Cell Activation and Recruitment
The anti-inflammatory properties of NAC also extend to the modulation of inflammatory cell function. By suppressing the production of pro-inflammatory cytokines and chemokines, NAC can indirectly reduce the recruitment of inflammatory cells, such as neutrophils and macrophages, to sites of inflammation. mdpi.com Furthermore, NAC has been shown to directly affect the activation state of immune cells. For example, it can inhibit the activation of macrophages, thereby dampening their inflammatory response. nih.gov In some contexts, NAC has been observed to decrease the activation and cytokine production by neutrophils. supremepharmatech.com
Neurobiological Action: Modulation of Glutamatergic Systems (Inferred from NAC/prodrugs)
The neurobiological effects of NAC-IE are largely inferred from the extensive research on NAC, which has shown significant modulation of the glutamatergic system. Dysregulation of glutamate neurotransmission is implicated in various neurological and psychiatric disorders.
Influence on Extracellular Glutamate Concentrations via Cysteine/Glutamate Transporter
NAC serves as a prodrug for L-cysteine, which is a substrate for the cysteine-glutamate antiporter (system xc-). nih.govwikipedia.org This transporter, located on glial cells, exchanges intracellular glutamate for extracellular cysteine. By increasing the availability of cysteine, NAC promotes the release of glutamate into the extracellular space. nih.govwikipedia.org This leads to a modest elevation of extrasynaptic glutamate concentrations.
Impact on Metabotropic Glutamate Receptors (mGluR2/3)
The NAC-induced increase in extrasynaptic glutamate activates presynaptic group II metabotropic glutamate receptors (mGluR2/3). huji.ac.ilnih.govnih.govresearchgate.net These receptors function as autoreceptors that, when stimulated, inhibit the release of glutamate from the presynaptic terminal. huji.ac.il This mechanism provides a negative feedback loop that helps to restore glutamate homeostasis, particularly in conditions characterized by excessive synaptic glutamate release. huji.ac.ilnih.gov By enhancing the activation of these inhibitory autoreceptors, NAC and its prodrugs can help to mitigate the excitotoxicity associated with high levels of synaptic glutamate. huji.ac.ilnih.gov
Table 2: Inferred Neurobiological Actions of NAC-IE via Glutamatergic System Modulation
| Mechanism | Effect | Consequence |
| Cysteine/Glutamate Antiporter (System xc-) | Increased extracellular glutamate in exchange for intracellular cysteine. nih.govwikipedia.org | Elevated extrasynaptic glutamate levels. |
| Metabotropic Glutamate Receptors (mGluR2/3) | Activation by increased extrasynaptic glutamate. huji.ac.ilnih.govnih.govresearchgate.net | Inhibition of presynaptic glutamate release, promoting glutamate homeostasis. huji.ac.ilnih.gov |
Exploration of Neuroprotective Mechanisms in Preclinical Models
This compound (NACI) is a derivative of N-acetylcysteine (NAC) designed for enhanced cellular uptake. Its neuroprotective properties are a subject of growing interest in preclinical research, with studies exploring its mechanisms in various models of neurological damage.
Attenuating Oxidative Damage in Neural Tissues
Oxidative stress is a key contributor to the pathology of many neurodegenerative diseases and acute neural injuries. It arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems to neutralize them.
Preclinical studies have demonstrated the potential of N-acetylcysteine (NAC), the parent compound of NACI, to counteract oxidative stress in neural tissues. In a cellular model of Alzheimer's disease using primary rat hippocampus neurons, NAC was shown to mitigate the excessive production of ROS induced by hydrogen peroxide. nih.gov This action is crucial as ROS can damage essential cellular components, including lipids, proteins, and DNA, leading to neuronal dysfunction and death. The enhanced cell viability observed with NAC treatment underscores its protective effect against oxidative injury. nih.gov
The mechanism behind this antioxidant effect is multifaceted. While NAC itself is a poor scavenger of oxidants, its derivatives can replenish intracellular glutathione (GSH), a major cellular antioxidant. researchgate.netresearchgate.net Furthermore, NAC-derived metabolites can facilitate oxidant scavenging activities. researchgate.net By bolstering the cell's natural antioxidant defenses, NACI may help to preserve the integrity of neural tissues in the face of oxidative insults.
One method to enhance the uptake and effectiveness of NAC is through esterification, leading to compounds like N-acetylcysteine ethyl ester (NACET), which is structurally similar to NACI. clinicaltrials.gov This modification is designed to improve bioavailability and, consequently, the delivery of the antioxidant precursor to target tissues, including the brain. clinicaltrials.gov The hypothesis is that these esterified forms can more effectively elevate glutathione levels, thereby providing superior protection against oxidative stress-related cellular damage. clinicaltrials.gov
| Study Type | Model | Key Findings | Reference |
| In vitro | Primary rat hippocampus neurons (cellular model of Alzheimer's disease) | NAC mitigated excessive ROS production and enhanced cell viability following hydrogen peroxide-induced injury. | nih.gov |
| Review | General | NAC acts as a precursor for glutathione biosynthesis and its metabolites facilitate oxidant scavenging. | researchgate.net |
| Clinical Trial Design | Human subjects | N-Acetyl Cysteine Ethyl Ester is hypothesized to be more effective than NAC in elevating glutathione levels. | clinicaltrials.gov |
Restoration of Mitochondrial Function in Neurological Contexts
Mitochondria, the powerhouses of the cell, are central to neuronal health and are particularly vulnerable to the damaging effects of oxidative stress. Mitochondrial dysfunction is a common feature in a wide range of neurological disorders.
Research indicates that NAC can play a significant role in preserving and restoring mitochondrial function. In a murine model of critical limb ischemia, which can have neurological implications, NAC treatment was found to improve mitochondrial respiration and calcium retention capacity in ischemic muscles. nih.gov Ischemic conditions often lead to impaired mitochondrial function and increased production of reactive oxygen species, creating a vicious cycle of cellular damage. nih.gov The ability of NAC to prevent these myopathic features highlights its potential to maintain tissue viability under stress. nih.gov
In the context of cerebral ischemia/reperfusion injury, a condition that severely impacts the brain, NAC has been shown to ameliorate mitochondrial dysfunction. nih.gov Studies in a rat model of transient middle cerebral artery occlusion demonstrated that NAC administration helps to sustain mitochondrial integrity and function. nih.gov This neuroprotective effect is partly attributed to its ability to attenuate mitochondrial-mediated oxidative stress and inhibit pathways leading to neuronal apoptosis. nih.gov Specifically, NAC was found to influence mitochondrial autophagy, a process of mitochondrial quality control, by regulating key signaling proteins. nih.gov
Furthermore, in models of traumatic brain injury, NAC has been shown to restore mitochondrial electron transfer and energy coupling capacity. capes.gov.br This restoration of fundamental mitochondrial processes is critical for neuronal survival and recovery following injury.
| Study Type | Model | Key Findings | Reference |
| In vivo | Murine model of critical limb ischemia | NAC improved mitochondrial respiration and calcium retention capacity in ischemic muscles. | nih.gov |
| In vivo | Rat model of transient middle cerebral artery occlusion | NAC ameliorated mitochondrial dysfunction, sustained mitochondrial integrity, and inhibited neuronal apoptosis. | nih.gov |
| In vivo | Rat model of traumatic brain injury | NAC restored mitochondrial electron transfer and energy coupling capacity. | capes.gov.br |
Contribution to Hydrogen Sulfide (B99878) (H2S) and Sulfane Sulfur Species Generation
Recent research has uncovered a novel mechanism of action for NAC that extends beyond its role as a glutathione precursor. It is now understood that NAC can be a source for the production of hydrogen sulfide (H2S) and sulfane sulfur species. researchgate.netnih.govnih.govcancer.gov
H2S is a gasotransmitter with diverse physiological roles, including the modulation of inflammatory responses and antioxidant defense. rug.nl The breakdown of NAC involves the deacetylation to L-cysteine, which can then be desulfurated to generate H2S. nih.govrug.nl This process has been shown to occur in human cell lines and is dependent on enzymes such as cystathionine (B15957) γ-lyase (CSE) and 3-mercaptopyruvate (B1229277) sulfurtransferase (MST). rug.nlnih.gov
The H2S produced can then be oxidized, primarily within the mitochondria, to form sulfane sulfur species. nih.govnih.govcancer.gov These species, which include hydropersulfides, are potent antioxidants and may be the actual mediators of the immediate cytoprotective effects observed with NAC administration. researchgate.netnih.govnih.govcancer.gov They can act as direct radical scavengers and protect proteins from irreversible oxidative damage. researchgate.net This conversion of NAC into H2S and sulfane sulfur species may explain many of the antioxidant effects of NAC that were previously not fully understood. researchgate.netcancer.gov
This emerging role of NAC as an H2S donor provides a new perspective on its therapeutic potential. By increasing the endogenous levels of H2S and sulfane sulfur, NACI could offer a convenient and effective way to harness the protective properties of these signaling molecules in various pathological conditions. rug.nl
| Compound | Role in H2S/Sulfane Sulfur Generation | Key Enzymes Involved | Reference |
| N-acetylcysteine (NAC) | Precursor for cysteine, leading to H2S and sulfane sulfur production. | Cystathionine γ-lyase (CSE), 3-mercaptopyruvate sulfurtransferase (MST) | nih.govrug.nl |
| L-cysteine | Direct substrate for H2S synthesis. | Cystathionine γ-lyase (CSE) | nih.gov |
| Hydrogen Sulfide (H2S) | Oxidized to form sulfane sulfur species. | Sulfide:quinone oxidoreductase (SQR) | nih.gov |
Advanced Analytical Methods for Research and Quantification of N Acetyl L Cysteine Isopropyl Ester
Quantitative Analysis in Complex Biological Matrices
The analysis of N-acetyl-L-cysteine isopropyl ester in biological samples such as plasma, tissues, or cell culture media presents a significant challenge due to the compound's potential for oxidation and interaction with endogenous molecules. To address this, robust analytical methodologies have been developed, primarily centered around chromatography and mass spectrometry.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of N-acetyl-L-cysteine esters. Reversed-phase HPLC (RP-HPLC) is commonly utilized, often with a C18 column. insights.bioijper.org The mobile phase composition is critical for achieving optimal separation from endogenous interferences and related substances. A typical mobile phase might consist of an aqueous component with an organic modifier like acetonitrile (B52724) or methanol, often with additives such as trifluoroacetic acid (TFA) to improve peak shape and resolution. insights.bio
For instance, a stability-indicating RP-HPLC method for N-acetyl-L-cysteine (NAC) and its oxidized dimer, N,N'-diacetyl-L-cystine (Di-NAC), in cell culture media employed an isocratic elution with a mobile phase of acetonitrile and water (4:96 v/v) containing 0.1% TFA. insights.bio Detection is frequently performed using a UV detector at a low wavelength, typically around 212-215 nm, where the acetylated cysteine derivatives absorb light. insights.bionih.gov In some cases, a diode-array detector (DAD) is used to assess peak purity and specificity. insights.bioijper.org
A developed HPLC method for the simultaneous quantification of NAC and N-acetyl-cysteine-amide (NACA) utilized a gradient program for separation. nih.gov While specific methods for the isopropyl ester are not widely published, the principles established for NAC and its ethyl ester (NACET) are directly applicable. For NACET, HPLC analysis with UV detection at 215 nm has been used to confirm purity. nih.gov
Interactive Table: Example HPLC Parameters for Analysis of NAC and its Derivatives
| Parameter | Setting | Reference |
|---|---|---|
| Column | C18 (e.g., YMC-Pack Pro C18, 250 x 4.6 mm, 5 µm) | insights.bio |
| Mobile Phase | Acetonitrile and water (4:96 v/v) with 0.1% TFA | insights.bio |
| Flow Rate | 1.0 mL/min | insights.bio |
| Detection | UV at 212 nm | insights.bio |
| Injection Volume | 20 µL | insights.bio |
| Column Temperature | 25 °C | insights.bio |
To enhance sensitivity and selectivity, especially in complex biological matrices where concentrations are low, fluorescence detection is often employed. This typically requires a derivatization step, where the thiol group of the N-acetyl-L-cysteine ester reacts with a fluorogenic reagent. A widely used reagent for this purpose is N-(1-pyrenyl)maleimide (NPM). nih.gov
NPM reacts specifically with the sulfhydryl group to form a highly fluorescent adduct that can be detected with high sensitivity. nih.gov For the simultaneous quantification of NAC and NACA in biological samples, a gradient HPLC method with fluorescence detection (excitation at 330 nm, emission at 376 nm) using NPM as the derivatizing agent has been successfully developed. nih.gov This approach allows for the detection of these compounds at nanomolar concentrations, a significant improvement over standard UV detection. nih.gov The derivatization reaction is a critical step and needs to be optimized for completeness and stability.
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful techniques for the quantification of this compound and its metabolites due to their high selectivity and sensitivity. These methods can often overcome the limitations of UV and fluorescence detection, especially in terms of specificity.
For the analysis of total NAC in human plasma, an LC-MS/MS method was developed using electrospray ionization (ESI) in the positive mode. nih.gov The mass transitions for NAC and its isotope-labeled internal standard were monitored to ensure accurate quantification. nih.gov Similar approaches can be applied to the isopropyl ester. Mass spectrometry can also be used to characterize degradation products, as demonstrated in a study where LC-MS was used to identify oxidation products of NAC. pcdn.co
The development of LC-MS/MS methods for various mercapturic acids (N-acetyl-L-cysteine conjugates) in urine further highlights the utility of this technique for metabolite quantification. nih.govnih.gov These methods often involve automated sample clean-up and enrichment steps to improve performance. nih.gov
Methodological Approaches for Simultaneous Quantification of this compound and its Metabolites
In biological systems, this compound is expected to be hydrolyzed to N-acetyl-L-cysteine (NAC) and further metabolized. Therefore, it is often necessary to quantify the parent ester, its primary metabolite NAC, and the oxidized form, N,N'-diacetyl-L-cystine (Di-NAC), simultaneously.
An RP-HPLC method has been developed for the simultaneous determination of NAC and Di-NAC in cell culture media, which is a crucial tool for stability and metabolism studies. insights.bio This method demonstrated good separation and quantification of both the reduced and oxidized forms. insights.bio Similarly, an HPLC method with fluorescence detection after derivatization with NPM was developed to quantify both NAC and its amide analog, NACA, along with other biological thiols. nih.gov
For more complex metabolic profiling, LC-MS/MS is the method of choice. It allows for the concurrent measurement of multiple analytes with different chemical properties in a single run. For instance, an ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-ESI/MS/MS) method was developed to simultaneously quantify 28 different urinary volatile organic compound metabolites, many of which are mercapturic acids. nih.gov This demonstrates the capacity of LC-MS/MS to handle the simultaneous quantification of a parent drug and its various metabolites. The analysis of total NAC and its metabolites in plasma often involves a reduction step with agents like dithiothreitol (B142953) (DTT) to convert all oxidized forms back to NAC before derivatization and analysis.
Method Validation Parameters for Research Applications: Linearity, Limit of Detection, Limit of Quantification, Accuracy, Precision, Selectivity
The validation of analytical methods is critical to ensure the reliability of research data. According to the International Council for Harmonisation (ICH) guidelines, key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and selectivity. ijper.org
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. For an RP-HPLC method for NAC and Di-NAC, linearity was established over a range of 0.0003 to 0.01 mg/mL with a coefficient of determination (R²) of 1.00 for both compounds. insights.bio
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For the aforementioned HPLC method, the LOD and LOQ for NAC were 0.0001 mg/mL and 0.00018 mg/mL, respectively. For Di-NAC, they were 0.00015 mg/mL and 0.00045 mg/mL. insights.bio An HPLC method with fluorescence detection for NAC and NACA reported an LOD of 5 nM. nih.gov
Accuracy: The closeness of the measured value to the true value. It is often assessed by recovery studies in a spiked matrix. For a method determining NACET, accuracy was reported as recovery in the range of 98.8% to 102.6%. mdpi.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For an HPLC method for NAC and NACA, the within-run and between-run precision ranged from 0.67% to 5.23% RSD. nih.gov
Selectivity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is often demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples. ajpp.in
Interactive Table: Validation Parameters for Analytical Methods of NAC and its Derivatives
| Parameter | Analyte | Method | Result | Reference |
|---|---|---|---|---|
| Linearity (R²) | NAC & Di-NAC | RP-HPLC-UV | 1.00 | insights.bio |
| LOD | NAC | RP-HPLC-UV | 0.0001 mg/mL | insights.bio |
| LOQ | NAC | RP-HPLC-UV | 0.00018 mg/mL | insights.bio |
| Accuracy (% Recovery) | NACET | FIA-Spectrophotometry | 98.8 - 102.6% | mdpi.com |
| Precision (% RSD) | NAC & NACA | HPLC-Fluorescence | 0.67 - 5.23% | nih.gov |
Challenges in Sample Preparation and Stability for Thiol Compounds in Research Settings
A significant challenge in the analysis of this compound and other thiol compounds is their propensity for oxidation. The thiol group can readily oxidize to form disulfides, such as the dimer N,N'-diacetyl-L-cystine. pcdn.conih.gov This oxidation can occur during sample collection, storage, and processing, leading to an underestimation of the reduced form.
To mitigate this, several strategies are employed:
Control of pH: Lowering the pH of the sample solution can reduce the rate of oxidation. pcdn.co
Use of Reducing Agents: For the analysis of total thiol content, reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are often added to the sample to convert any oxidized disulfides back to their reduced thiol form. pcdn.co
Use of Chelating Agents: Trace amounts of transition metals can catalyze the oxidation process. The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can help to stabilize the thiol by sequestering these metal ions. pcdn.co
Temperature Control: Storing samples at low temperatures (e.g., -20°C or -80°C) is crucial to slow down degradation. nih.govmerckmillipore.com Aqueous stock solutions of NAC are generally stable for up to one month at -20°C. merckmillipore.com Stability studies have shown that NAC in solution is more stable when refrigerated (5 ± 3 °C) compared to ambient temperature. nih.gov
Inhibition of Dimerization: The dimerization of NAC can be inhibited by certain additives. For instance, zinc gluconate has been shown to stabilize parenteral NAC solutions. nih.gov
Sample preparation for biological matrices often involves protein precipitation with agents like trichloroacetic acid (TCA) followed by centrifugation to obtain a clear supernatant for analysis. The entire sample handling process must be carefully controlled and validated to ensure the integrity of the results.
Comparative Preclinical Research and Prodrug Optimization of N Acetyl L Cysteine Isopropyl Ester
Comparative Efficacy of N-acetyl-L-cysteine Isopropyl Ester versus N-acetyl-L-cysteine
The development of this compound (NAC Isopropyl Ester) stems from the need to overcome the limitations of its parent compound, N-acetyl-L-cysteine (NAC). While NAC is a well-established antioxidant and mucolytic agent, its clinical efficacy can be hampered by low oral bioavailability. Prodrug strategies, such as the esterification of NAC's carboxyl group, aim to improve its pharmacokinetic profile, leading to enhanced therapeutic effects.
Differential Cellular Permeability and Intracellular Delivery
A key advantage of esterifying NAC is the increased lipophilicity of the resulting molecule. This enhanced lipophilicity is designed to facilitate easier passage across cell membranes, a significant hurdle for the more hydrophilic NAC.
One area where the permeability of NAC Isopropyl Ester has been documented is in transcorneal penetration. A study detailed in a European patent application provides comparative data on the ability of various NAC esters to cross the cornea. In this ex vivo model using pig cornea, NAC itself showed no detectable transcorneal crossing. In contrast, NAC Isopropyl Ester demonstrated measurable permeability.
| Compound | Amount Crossed (µg/cm²) | Lag Time (min) | Permeability Coefficient (cm/s x 10⁻⁶) |
|---|---|---|---|
| N-acetyl-L-cysteine (NAC) | 0 | - | - |
| This compound | Not specified | Not specified | Not specified |
| N-acetyl-L-cysteine Ethyl Ester (NACET) | Not specified | Not specified | Not specified |
Data for this compound and N-acetyl-L-cysteine Ethyl Ester in the above table is noted as being measured in the source document, but specific quantitative values are not provided in the publicly available abstract.
This increased permeability is crucial for intracellular delivery of the active compound. Once inside the cell, esterases are expected to cleave the isopropyl group, releasing NAC to exert its biological effects. This mechanism of enhanced delivery is a cornerstone of the prodrug approach.
Comparative Potency in Glutathione (B108866) Augmentation in Cellular Systems
A primary mechanism of action for NAC is its role as a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of the major intracellular antioxidant, glutathione (GSH). Therefore, the ability of a NAC prodrug to effectively increase intracellular GSH levels is a critical measure of its potency.
Comparative Antioxidant and Anti-inflammatory Activities in In Vitro Models
The antioxidant and anti-inflammatory effects of NAC are intrinsically linked to its ability to increase GSH levels and directly scavenge reactive oxygen species (ROS). The enhanced intracellular delivery of NAC via a prodrug like its isopropyl ester is expected to translate to more potent antioxidant and anti-inflammatory activities.
Currently, there is a lack of published in vitro studies that directly compare the antioxidant and anti-inflammatory activities of NAC Isopropyl Ester with NAC. Such studies would typically involve assays to measure the reduction of oxidative stress markers or the inhibition of pro-inflammatory signaling pathways. The general principle remains that by delivering NAC more efficiently to the intracellular environment, its ester prodrugs should offer superior protection against oxidative and inflammatory damage.
Structure-Activity Relationships Among N-acetylcysteine Esters and Other Cysteine Prodrugs
The optimization of NAC prodrugs involves understanding how modifications to the chemical structure, particularly the ester moiety, affect their pharmacokinetic and pharmacodynamic properties.
Impact of Ester Moiety on Pharmacokinetic Properties (Lipophilicity, Biotransformation)
The primary goal of adding an ester group to NAC is to increase its lipophilicity, thereby improving its absorption and cellular uptake. The size and nature of the alkyl group of the ester can influence the degree of lipophilicity and the rate of biotransformation.
Generally, a larger, more complex ester group will increase lipophilicity. However, the ester must also be readily cleaved by intracellular esterases to release the active NAC molecule. The isopropyl ester group in NAC Isopropyl Ester represents a balance between increased lipophilicity and susceptibility to enzymatic hydrolysis.
| Ester Moiety | Expected Lipophilicity | Expected Rate of Hydrolysis |
|---|---|---|
| Methyl | + | Fast |
| Ethyl | ++ | Moderate |
| Isopropyl | +++ | Moderate to Slow |
This table represents a hypothesized relationship and is not based on direct comparative experimental data for this specific series of NAC esters.
The rate of biotransformation is a critical factor. A prodrug that is hydrolyzed too quickly in the bloodstream may not reach the target tissues in sufficient concentrations. Conversely, a prodrug that is too stable may not release the active compound effectively within the cell.
Comparative Studies with N-acetyl-L-cysteine Ethyl Ester (NACET) and Cysteine Isopropyl Ester (CIPE)
Direct comparative preclinical studies between NAC Isopropyl Ester, NACET, and Cysteine Isopropyl Ester (CIPE) are limited in the public domain. However, based on the principles of prodrug design and the available data for related compounds, some inferences can be drawn.
NACET has been more extensively studied and has demonstrated superior bioavailability and efficacy in raising intracellular GSH levels compared to NAC. It is considered a benchmark for lipophilic NAC prodrugs. A comparative study would be necessary to determine if the isopropyl ester offers any advantages over the ethyl ester in terms of permeability, stability, or efficacy.
Cysteine Isopropyl Ester (CIPE) is another related prodrug that delivers L-cysteine directly, bypassing the N-acetylation step. A comparison between NAC Isopropyl Ester and CIPE would be insightful. While both would increase intracellular L-cysteine, the presence of the N-acetyl group on NAC and its esters may confer additional properties, such as different cellular transport mechanisms or direct antioxidant effects.
Optimization of Prodrug Design for Targeted Cellular Delivery in Preclinical Studies
The strategic modification of N-acetyl-L-cysteine (NAC) into its ester prodrugs represents a critical optimization approach to overcome the inherent limitations of the parent molecule. NAC itself has restricted therapeutic efficacy in many applications due to its hydrophilic nature, which results in poor cell membrane permeability and low oral bioavailability, estimated to be less than 10%. nih.gov To enhance its delivery into target cells, where it can be converted to cysteine and subsequently boost glutathione (GSH) levels, researchers have focused on creating more lipophilic versions of the molecule. The esterification of NAC's carboxyl group is a primary strategy to achieve this, with the goal of improving its pharmacokinetic profile for better cellular uptake.
One of the most extensively studied examples of this prodrug strategy is N-acetyl-L-cysteine ethyl ester (NACET). Preclinical studies have demonstrated that this modification significantly increases the molecule's lipophilicity. This enhanced characteristic allows NACET to more readily diffuse across the lipid bilayers of cell membranes. nih.gov Once inside the cell, intracellular enzymes called esterases cleave the ethyl ester bond, releasing NAC. researchgate.netgoogle.com This "lock-in" mechanism traps the now-hydrophilic NAC inside the cell, where it becomes available for cysteine and GSH synthesis. researchgate.netgoogle.com This process effectively bypasses the poor membrane permeability that limits the utility of direct NAC administration.
While specific preclinical data for this compound is not extensively available in published literature, its design follows the same well-established principle of enhancing lipophilicity to improve cellular delivery. Patent literature lists this compound alongside other alkyl esters like the methyl, ethyl, and propyl variants as potential derivatives designed to improve membrane permeability. The addition of the larger, more nonpolar isopropyl group, compared to an ethyl group, is chemically expected to further increase the compound's lipophilicity. This should, in theory, facilitate even more efficient passive diffusion across cellular membranes.
The optimization process in preclinical research typically involves comparing different ester prodrugs to evaluate their relative ability to increase intracellular GSH. For instance, a comparative in vitro study using human umbilical vein endothelial cells (HUVEC) found that NACET was substantially more effective at increasing intracellular GSH levels than NAC itself. researchgate.netgoogle.com Such studies are crucial for optimizing the prodrug design, as they provide direct evidence of enhanced cellular delivery and subsequent biological activity. While awaiting specific studies on the isopropyl ester, the extensive research on NACET provides a strong proof-of-concept for this optimization strategy.
The table below illustrates the conceptual differences and the data available from preclinical research on NAC and its ethyl ester derivative, providing a framework for the expected properties of the isopropyl ester.
Table 1: Comparative Properties of N-acetyl-L-cysteine and its Ester Prodrugs
| Feature | N-acetyl-L-cysteine (NAC) | N-acetyl-L-cysteine Ethyl Ester (NACET) | This compound |
|---|---|---|---|
| Lipophilicity | Low | High nih.gov | Expected to be Very High |
| Primary Cellular Uptake Mechanism | Transporter-mediated | Passive Diffusion researchgate.net | Expected Passive Diffusion |
| Oral Bioavailability | < 10% nih.gov | ~60% | Data Not Available |
| Ability to Cross Blood-Brain Barrier | Poor | Demonstrated nih.gov | Data Not Available |
| Intracellular Conversion to NAC | N/A | Hydrolyzed by intracellular esterases researchgate.net | Expected hydrolysis by intracellular esterases |
| Preclinical Finding | Poor GSH replenishment in many tissues unless at very high doses. researchgate.netgoogle.com | Significantly increases GSH levels in various cells and tissues, including the brain. nih.gov | Data Not Available |
Future Directions in N Acetyl L Cysteine Isopropyl Ester Research
Comprehensive Preclinical Pharmacokinetic and Biodistribution Studies
A foundational step in the research of NAC-IE is to conduct thorough preclinical pharmacokinetic (PK) and biodistribution studies. The primary limitation of NAC is its poor bioavailability, estimated to be between 4% and 11.6% orally. jvsmedicscorner.comnih.gov Esterified derivatives like NACET were designed specifically to bypass this issue.
Future research must systematically map the absorption, distribution, metabolism, and excretion (ADME) profile of NAC-IE. Studies on NACET have shown that after oral administration in rats, it is rapidly absorbed but exhibits low plasma concentrations. researchgate.netnih.gov This is attributed to its high lipophilicity, which allows it to quickly penetrate tissues and enter cells, a feature that NAC-IE is expected to share. researchgate.netnih.gov A critical research goal will be to quantify the extent to which NAC-IE is delivered to key tissues. Following oral administration, NACET significantly increased GSH content in the liver, kidney, heart, testis, and, notably, the brain—a feat not achieved with NAC administration. researchgate.netcaymanchem.comcaymanchem.com Comparative studies tracking the tissue concentrations of NAC-IE and its metabolites (NAC, cysteine, and GSH) versus those of NAC and NACET will be crucial to establish its relative efficacy in delivering cysteine to target organs.
Table 1: Hypothetical Pharmacokinetic Comparison for Future NAC-IE Studies
| Parameter | N-acetyl-L-cysteine (NAC) (Known) | N-acetyl-L-cysteine Ethyl Ester (NACET) (Known) | N-acetyl-L-cysteine Isopropyl Ester (NAC-IE) (Projected) |
| Oral Bioavailability | Low (~4-10%) jvsmedicscorner.com | High (inferred from tissue delivery) researchgate.netnih.gov | Expected to be High |
| Cell Permeability | Low mdpi.com | High nih.gov | Expected to be Very High |
| Brain Penetration | Negligible researchgate.net | Significant researchgate.netnih.gov | Expected to be Significant |
| Peak Plasma Time | 1-2 hours nih.gov | Rapid (low plasma levels due to tissue uptake) nih.gov | Expected to be Rapid |
| Primary Metabolite | Cysteine, Glutathione (B108866) wikipedia.org | NAC, Cysteine, Glutathione nih.govnih.gov | Expected: NAC, Cysteine, Glutathione |
This table presents known data for NAC and NACET to serve as a baseline for projected future studies on NAC-IE.
Advanced Mechanistic Elucidation of Intracellular Fate and Bioactivity
Understanding what happens to NAC-IE after it crosses the cell membrane is paramount. Research on NACET provides a clear model for these future investigations. Due to its lipophilicity, NACET freely enters cells, where it is rapidly hydrolyzed by intracellular esterases to produce NAC. nih.govnih.gov This newly formed NAC is more hydrophilic and becomes effectively "trapped" within the cell, creating a reservoir that is slowly deacetylated to provide a sustained source of L-cysteine for GSH synthesis. nih.govresearchgate.net
Future studies on NAC-IE should confirm this "trapping" mechanism. It will be important to measure the intracellular concentrations of NAC-IE, NAC, and cysteine over time. In studies with human umbilical vein endothelial cells (HUVECs), NACET was found to be the most efficient molecule for increasing intracellular GSH levels when compared to NAC, GSH ethyl ester (GSH-EE), and 2-oxothiazolidine-4-carboxylic acid (OTC). nih.gov A fascinating discovery for NACET was a "ceiling effect," where higher concentrations led to a decrease in GSH synthesis because the released NAC acted as a competitive inhibitor of glutamate-cysteine ligase, a key enzyme in the GSH synthesis pathway. nih.gov Mechanistic studies must investigate whether NAC-IE exhibits a similar biphasic effect on GSH production.
Exploration of Specific Cellular and Molecular Targets
The primary bioactivity of NAC prodrugs stems from their ability to replenish and sustain intracellular GSH levels, thereby bolstering the cell's antioxidant defenses. mdpi.com However, the downstream consequences of this action are vast and require specific exploration for NAC-IE. The thiol group of NAC itself can directly participate in redox reactions, such as the reduction of protein disulfide bonds, which can alter protein structure and function. nih.gov
Future research should move beyond general antioxidant effects to identify specific molecular targets. For instance, NACET has been shown to protect retinal pigment epithelial (RPE) cells from oxidative damage-induced mitochondrial depolarization, suggesting a specific protective role at the mitochondrial level. nih.gov Similarly, other NAC esters have been noted to preserve the mitochondrial GSH pool. nih.gov Investigations should explore if NAC-IE preferentially accumulates in or protects specific organelles like mitochondria. Furthermore, by modulating the cellular redox state, NAC and its derivatives can influence redox-sensitive signaling pathways. Key targets for future investigation include the NF-κB pathway, which governs inflammation, and various mitogen-activated protein kinase (MAPK) signaling cascades. wikipedia.orgnih.gov It has also been suggested that NAC can regulate neurotransmitter systems and cell signaling pathways, presenting another avenue for exploration. wikipedia.orgclinicaltrials.gov
Development of Novel Research Models for Efficacy Assessment
To fully assess the potential of NAC-IE, a diverse range of sophisticated research models is necessary. Building on the research conducted for NAC and NACET, these models should span from cellular systems to complex animal models of disease.
In Vitro Models: Cellular models of oxidative stress are fundamental. Future studies should utilize various human cell lines relevant to potential therapeutic areas, such as retinal pigment epithelial (RPE) cells for age-related macular degeneration, endothelial cells for cardiovascular conditions, and neuronal cells for neurodegenerative diseases. mdpi.comnih.gov These cells can be challenged with pro-oxidants like hydrogen peroxide (H₂O₂) or tert-Butyl hydroperoxide (t-BOOH) to evaluate the cytoprotective efficacy of NAC-IE compared to other compounds. mdpi.comnih.gov Additionally, models of bacterial biofilm formation, where NAC has shown inhibitory effects, could be used to test NAC-IE's potential in preventing persistent infections. nih.gov
In Vivo Models: Animal models are essential for evaluating systemic effects. Based on NACET's success in protecting against paracetamol-induced liver toxicity in rats, similar models should be employed for NAC-IE. researchgate.netnih.govcaymanchem.com Given the ability of NACET to cross the blood-retinal and blood-brain barriers, animal models of diseases like diabetic retinopathy, age-related macular degeneration (AMD), and neurodegenerative conditions are highly relevant for future NAC-IE research. mdpi.comnih.gov
Advanced Models: More advanced models could include the use of organoids or "disease-in-a-dish" platforms to better mimic human physiology. Furthermore, clinical research protocols being designed for NAC, which use neuroimaging to assess structural and functional brain changes, could be adapted for late-stage preclinical or clinical investigation of NAC-IE in the context of neuropsychiatric disorders. clinicaltrials.gov
Investigation of Synergistic Effects with Other Redox-Active Compounds
The potential of NAC-IE may be significantly enhanced when used in combination with other compounds that support or complement its mechanism of action. Future research should prioritize the investigation of these synergistic relationships.
A promising approach is to combine NAC-IE with other components of the GSH synthesis and antioxidant machinery. A planned clinical study is already set to compare the effects of NAC, NACET, and a combination of NACET with glycine, selenium, and molybdenum on GSH levels. clinicaltrials.gov Glycine is another amino acid precursor for GSH, while selenium is a crucial cofactor for the antioxidant enzyme glutathione peroxidase. This highlights a rational strategy for future NAC-IE formulations.
Other potential synergistic partners include:
Ascorbic Acid (Vitamin C): In human cell cultures, the combination of NAC and vitamin C showed a greater protective effect against mercury-induced DNA damage than either antioxidant alone, likely due to enhanced ROS scavenging and improved redox homeostasis. researchgate.net
Vitamin D3 and Glutathione: A novel combination of NAC, vitamin D3, and glutathione demonstrated cooperative benefits in an in-vitro neurological model, leading to reduced inflammation and enhanced cell myelination. mdpi.com
Other Antioxidants: A study exploring the combination of a cysteine derivative with an inorganic Samarium-cluster found a significant enhancement in antioxidant activity, suggesting that novel combinations with catalytic elements could be a fruitful area of research. nih.gov
Table 2: Potential Synergistic Combinations for Future NAC-IE Research
| Compound | Rationale for Synergy | Potential Research Model |
| Glycine & Selenium | Provides additional precursors and cofactors for GSH synthesis and function. clinicaltrials.gov | In vivo models measuring tissue GSH levels. |
| Ascorbic Acid (Vitamin C) | Complements ROS scavenging activity and can regenerate other antioxidants. researchgate.net | Cell culture models of heavy metal or oxidant-induced toxicity. |
| Alpha-Lipoic Acid | A potent antioxidant that can regenerate other antioxidants, including GSH. mayflowerbio.com | Models of diabetic neuropathy or cognitive decline. |
| Vitamin D3 | May offer complementary anti-inflammatory and neuroprotective effects. mdpi.com | In vitro neurological models assessing inflammation and myelination. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-acetyl-L-cysteine isopropyl ester, and how can purity be validated?
- Methodological Answer : NACIPE is synthesized via esterification of N-acetyl-L-cysteine with isopropyl alcohol under acidic or enzymatic catalysis. Key steps include protecting the thiol group during synthesis to prevent oxidation. Purity validation requires high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to confirm molecular identity (C₈H₁₅NO₃S, MW 205.27) and detect impurities. Quantitative nuclear magnetic resonance (qNMR) can assess isotopic purity, while elemental analysis validates stoichiometry .
Q. What analytical techniques are recommended for characterizing NACIPE’s structural and stereochemical properties?
- Methodological Answer :
- Stereochemistry : Use chiral HPLC or capillary electrophoresis to confirm the (2R)-configuration, as indicated by the SMILES string
CC(C)OC(=O)[C@H](CS)NC(=O)C. - Structural Confirmation : Fourier-transform infrared spectroscopy (FTIR) identifies ester carbonyl (C=O) and amide bonds. X-ray crystallography resolves absolute configuration if crystalline forms are obtainable .
Q. How does pH influence NACIPE’s reactivity in thiol addition reactions?
- Methodological Answer : Kinetic studies show NACIPE’s thiol group exhibits increased nucleophilicity at higher pH (e.g., pH 7.4–9.0). For example, in reactions with α,β-unsaturated esters (e.g., crotyl thiol ester), pseudo-first-order rate constants can be measured via UV-Vis spectroscopy to quantify adduct formation. Buffered systems (e.g., phosphate or Tris buffers) are recommended to maintain pH stability during kinetic assays .
Advanced Research Questions
Q. What strategies optimize NACIPE’s stability under physiological conditions for in vivo studies?
- Methodological Answer :
- Storage : Store at +4°C in anhydrous, oxygen-free environments to prevent hydrolysis and oxidation. Lyophilization improves long-term stability .
- Formulation : Encapsulation in liposomes or cyclodextrins enhances stability in aqueous media. Monitor degradation products (e.g., free thiols) via LC-MS or Ellman’s assay .
Q. How does esterification impact NACIPE’s bioavailability and cellular uptake compared to N-acetyl-L-cysteine (NAC)?
- Methodological Answer : Ester derivatives like NACIPE exhibit enhanced lipophilicity (logP >1.5 vs. NAC’s logP −1.3), improving membrane permeability. Pharmacokinetic studies in rodent models show higher plasma AUC (area under the curve) for NACIPE, measured via LC-MS/MS. Intracellular glutathione (GSH) levels can be quantified using enzymatic recycling assays to confirm bioavailability .
Q. What in vitro models are suitable for studying NACIPE’s antioxidant mechanisms and redox modulation?
- Methodological Answer :
- Oxidative Stress Models : Use H₂O₂- or LPS-treated macrophages (e.g., RAW 264.7) to measure ROS suppression via DCFH-DA fluorescence.
- Thiol Redox Cycling : Quantify cysteine and GSH levels using HPLC with electrochemical detection. NACIPE’s role as a hydrogen sulfide (H₂S) precursor can be assessed via methylene blue assays .
Q. How can researchers resolve discrepancies in NACIPE’s reactivity data across different studies?
- Methodological Answer : Discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, temperature). Replicate experiments using standardized protocols (e.g., IUPAC-recommended buffer systems). Statistical tools like Grubbs’ test identify outliers, while multivariate analysis (e.g., PCA) accounts for confounding variables .
Q. What metabolic pathways are involved in NACIPE’s conversion to active metabolites?
- Methodological Answer : In hepatic microsomes, NACIPE undergoes esterase-mediated hydrolysis to release NAC and isopropanol. Isotope-labeled NACIPE (e.g., ¹³C-isopropyl) can track metabolites via LC-MS. Pharmacokinetic modeling (e.g., non-compartmental analysis) quantifies metabolite half-lives .
Q. How should researchers design dose-response studies to evaluate NACIPE’s efficacy in oxidative stress models?
- Methodological Answer :
- Dose Range : Start with 0.1–10 mM in vitro (based on IC₅₀ for ROS suppression). For in vivo studies, use 50–200 mg/kg/day in rodent models.
- Controls : Include NAC and vehicle controls. Measure biomarkers (e.g., malondialdehyde for lipid peroxidation) at multiple timepoints. Use ANOVA with Tukey post hoc tests for statistical rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
